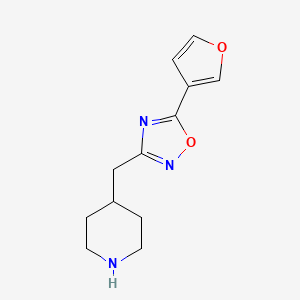
Methyl 2-(3-(4-(trifluoromethyl)phenyl)-1H-1,2,4-triazol-1-yl)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-(3-(4-(trifluoromethyl)phenyl)-1H-1,2,4-triazol-1-yl)acetate is an organic compound with the molecular formula C12H10F3N3O2 This compound is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a triazole ring
Métodos De Preparación
The synthesis of Methyl 2-(3-(4-(trifluoromethyl)phenyl)-1H-1,2,4-triazol-1-yl)acetate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine and an appropriate nitrile compound.
Attachment of the Trifluoromethyl Group: The trifluoromethyl group is introduced via a nucleophilic substitution reaction using trifluoromethyl iodide or a similar reagent.
Esterification: The final step involves the esterification of the resulting compound with methanol in the presence of an acid catalyst to form the methyl ester.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.
Análisis De Reacciones Químicas
Methyl 2-(3-(4-(trifluoromethyl)phenyl)-1H-1,2,4-triazol-1-yl)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The trifluoromethyl group can be substituted with other functional groups through nucleophilic substitution reactions, using reagents such as sodium azide or potassium cyanide.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum. Major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
Methyl 2-(3-(4-(trifluoromethyl)phenyl)-1H-1,2,4-triazol-1-yl)acetate has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where trifluoromethylated compounds have shown efficacy.
Industry: The compound is used in the development of specialty chemicals and materials, including polymers and coatings.
Mecanismo De Acción
The mechanism of action of Methyl 2-(3-(4-(trifluoromethyl)phenyl)-1H-1,2,4-triazol-1-yl)acetate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity. The triazole ring is known to interact with various biological targets, including proteins and nucleic acids, leading to a range of biological effects.
Comparación Con Compuestos Similares
Methyl 2-(3-(4-(trifluoromethyl)phenyl)-1H-1,2,4-triazol-1-yl)acetate can be compared with other similar compounds, such as:
Methyl 3-(trifluoromethyl)phenylacetate: This compound lacks the triazole ring, making it less versatile in terms of biological activity.
Ethyl 2-(3-(4-(trifluoromethyl)phenyl)-1H-1,2,4-triazol-1-yl)acetate: The ethyl ester variant may have different pharmacokinetic properties compared to the methyl ester.
Methyl 2-(3-(4-(trifluoromethyl)phenyl)-1H-1,2,3-triazol-1-yl)acetate: This compound has a different triazole ring structure, which can affect its reactivity and biological activity.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C12H10F3N3O2 |
|---|---|
Peso molecular |
285.22 g/mol |
Nombre IUPAC |
methyl 2-[3-[4-(trifluoromethyl)phenyl]-1,2,4-triazol-1-yl]acetate |
InChI |
InChI=1S/C12H10F3N3O2/c1-20-10(19)6-18-7-16-11(17-18)8-2-4-9(5-3-8)12(13,14)15/h2-5,7H,6H2,1H3 |
Clave InChI |
STAGONGXNYEOJR-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)CN1C=NC(=N1)C2=CC=C(C=C2)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![tert-Butyl 3,4,9,9a-tetrahydropyrazino[2,1-c][1,4]oxazine-8(1H)-carboxylate](/img/structure/B11788875.png)
![3-(4-Methoxyphenyl)-5,6-dihydro-4H-pyrrolo[1,2-C][1,2,3]triazole](/img/structure/B11788891.png)










